molecular formula C11H12ClN3O5 B044260 Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate CAS No. 119750-09-3

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate

Cat. No. B044260
M. Wt: 301.68 g/mol
InChI Key: IGYCEGYJFMGCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate is a chemical compound with potential applications in various fields, including organic synthesis and material science. The synthesis of related compounds often involves multi-step reactions including nitrosation, methylation, bromination, and cyclization, starting from basic raw materials like ethyl acetoacetate. Improvements in the synthesis process can lead to simplified procedures and reduced production costs, as demonstrated in the case of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate with a product yield of 70.8% (L. Jing, 2003).

Molecular Structure Analysis X-ray powder diffraction data for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate provide detailed information on its crystalline structure, including unit-cell parameters and space group. This data is essential for understanding the compound's molecular geometry and potential interactions in solid form (Qing Wang et al., 2016).

Chemical Reactions and Properties The compound's chemical behavior includes its involvement in reactions such as the Lossen rearrangement, highlighting its utility in synthesizing complex molecules from simpler carboxylic acids. This reactivity can lead to the formation of hydroxamic acids and ureas without racemization, offering a pathway to diverse chemical syntheses under mild conditions (Kishore Thalluri et al., 2014).

Physical Properties Analysis Analyzing the physical properties of Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate involves studying its crystalline structure, solubility, melting point, and other characteristics that influence its handling and application in various domains. The X-ray diffraction study provides foundational information on its solid-state characteristics, contributing to a comprehensive understanding of its physical properties.

Chemical Properties Analysis The chemical properties of this compound are defined by its functional groups and molecular structure, which dictate its reactivity, stability, and interactions with other molecules. Studies on related compounds offer insights into potential reactions and transformations, such as the formation of hydroxamic acids and ureas, which are indicative of the versatile chemical behavior of Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate and its analogs.

References:

Scientific Research Applications

X-ray Powder Diffraction Studies

The structural characterization of Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate was performed using X-ray powder diffraction data. The study reported unit-cell parameters and space group for the compound, indicating no detectable impurities and confirming its purity for further research applications (Wang et al., 2016).

Chemical Synthesis and Reactions

Research on the regioselective role of the hydrazide moiety in this compound highlights its application in the formation of complex pyrrole–pyrazole systems. These findings underscore the compound's versatility in organic synthesis, contributing to the development of novel organic materials and potential pharmaceuticals (Attanasi et al., 2001).

Applications in Memory and Learning

Although not directly related to Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate, research involving similar compounds demonstrates potential applications in cognitive enhancement. For instance, the synthesis of certain derivatives and their effects on learning and memory in mice suggest that structural analogs of this compound could have implications in neurological research (Jiang Jing-ai, 2006).

Material Science Applications

Studies on the nonlinear optical properties of hydrazones, including compounds structurally related to Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate, indicate their potential in photonic devices. These compounds exhibit significant third-order nonlinearity, making them suitable candidates for optical limiters, switches, and other photonic applications (Naseema et al., 2010).

properties

IUPAC Name

ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYCEGYJFMGCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377041
Record name Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate

CAS RN

119750-09-3
Record name Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119750-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.